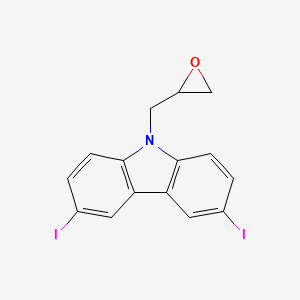

3,6-Diiodo-9-(oxiran-2-ylmethyl)carbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3,6-Diiodo-9-(oxiran-2-ylmethyl)carbazole” is a tricyclic aromatic ring system that is essentially planar . The two iodine atoms are marginally out of plane, with the C-I bonds angled at 3.9 and 1.1° with respect to the planes of their respective benzene rings .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of 3,6-diiodo-9-ethyl-9H-carbazole involved a solution containing carbazole, KI, KIO3, acetic acid, and water heated for 48 hours on a water bath at 80 °C .Molecular Structure Analysis

The geometric parameters of the molecule were obtained from an unconstrained optimization using the B3LYP density functional . The non-relativistic structure optimization was performed and the 13C nuclear magnetic shieldings were predicted at the relativistic level of theory using the zeroth-order regular approximation .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6-Diiodo-9-(oxiran-2-ylmethyl)carbazole” include a molecular formula of C15H11I2NO and a molecular weight of 475.068 . More detailed properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Opto-Electronic Applications

3,6-substituted carbazole-based polymers, such as “3,6-Diiodo-9-(oxiran-2-ylmethyl)carbazole”, are widely studied due to their unique optical and electronic properties, high electron-donating ability, and photoconductivity . They are desirable for the fabrication of flexible, lightweight, and potentially inexpensive devices . The structural adaptability of the carbazole with the 3,6-substitution makes it an outstanding candidate for their integration into polymers .

Organic Polymer-Based Optoelectronic Devices

Carbazole and its derivatives have been of special interest because of their unique photoconductive and optical properties . Polymers containing carbazole moiety are very promising new materials and are widely used in electronics and photonics .

Electrophotographic Applications

One of the most common carbazole derivatives applied in electrophotographic is poly (N -vinylcarbazole). The 3,6- and 2,7-substituted carbazole derivatives are currently among the most widely studied materials .

Molecular Doping with Iodine

In a work of Safoula , an increase in conductivity by molecular doping with iodine was observed. This suggests that “3,6-Diiodo-9-(oxiran-2-ylmethyl)carbazole” could potentially be used in similar applications.

Structural and NMR Studies

“3,6-Diiodo-9-(oxiran-2-ylmethyl)carbazole” can be used in experimental X-ray and room-temperature 13 C nuclear magnetic resonance (NMR) studies . These studies are supported by advanced density functional theory calculations .

Nonlinear Optic and Thermal Applications

Prompted by the interesting properties of carbazole derivatives, and understanding the importance of the structure–property relationships of organic iodo-compounds, derivatives containing a 3,6-diiodocarbazole moiety have been synthesized . These derivatives are used in nonlinear optic and thermal applications .

Orientations Futures

Carbazole derivatives have attracted significant attention in various fields of research and industry due to their unique properties. They are widely used in electronics and photonics , and there is a constant search for new carbazole derivatives as potential substrates for new materials with promising optoelectronic properties .

Propriétés

IUPAC Name |

3,6-diiodo-9-(oxiran-2-ylmethyl)carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I2NO/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11-8-19-11/h1-6,11H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJISVJRQDUPTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Diiodo-9-(oxiran-2-ylmethyl)carbazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide](/img/structure/B2462438.png)

![N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2462448.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2462450.png)

![(3aR,6aS)-tert-butyl 5-(6-chloropyrazin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B2462451.png)

![3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine](/img/structure/B2462457.png)

![5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2462460.png)